molecular formula C19H23FN4O2 B1448495 Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate CAS No. 1638612-48-2

Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate

Cat. No. B1448495
CAS RN: 1638612-48-2
M. Wt: 358.4 g/mol
InChI Key: GVBNEXLWCFMHCP-UHFFFAOYSA-N
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Description

Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate, also known as TBFPC, is a versatile chemical compound that has been used in a variety of scientific applications. TBFPC is a member of the pyrrolidin-3-ylcarbamate family of compounds and is composed of a tert-butyl group, a pyridazin-3-yl group, a 2-fluorophenyl group, and a pyrrolidin-3-yl group. TBFPC is a colorless, odorless, and non-toxic compound that is highly soluble in water and other polar solvents. TBFPC has been used in the synthesis of various compounds and in the study of biological systems.

Scientific Research Applications

Chemical Structure and Properties

  • The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, closely related to the queried compound, demonstrates the significance of cis-trisubstituted pyrrolidin-2-ones in chemical research. Its structure and intramolecular hydrogen bonding have been detailed (Weber et al., 1995).

Synthetic Applications

  • The one-pot tandem palladium-catalysed amination and intramolecular amidation process involving tert-butyl carbamate derivatives, such as the queried compound, highlight their role in synthesizing complex heterocyclic structures like imidazo[4,5-b]pyridin-2-ones (Scott, 2006).
  • Enamines reacting with tert-butoxycarbonyl derivatives, including the queried compound, enable the divergent synthesis of various heterocyclic compounds, demonstrating the flexibility of these chemical reactions in producing diverse molecular structures (Rossi et al., 2007).

Material Science and Crystallography

  • A study on derivatives of imidazo[1,2-a]pyridine, which share structural similarities with the queried compound, focuses on their role in drug development and material science, particularly in the context of crystal structure and vibrational properties (Dong-Mei Chen et al., 2021).

Molecular Interactions and Bonding

  • Research on crystals of compounds structurally similar to tert-butyl carbamates, such as the queried compound, reveals insights into molecular interactions like hydrogen bonding and molecular orientation, highlighting their significance in understanding molecular structures and interactions (Baillargeon et al., 2014).

Catalysis and Chemical Reactions

  • Complexes involving pyridazines, which are structurally related to the queried compound, demonstrate interesting chemical behaviors such as bond activation, highlighting their potential role in catalytic processes and chemical reaction mechanisms (Crosby et al., 2009).

Pharmacological Research

  • A study on pyridazinone derivatives, related to the queried compound, investigates their antitumor activity, demonstrating the pharmaceutical research potential of such compounds (Qin et al., 2020).

properties

IUPAC Name

tert-butyl N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-19(2,3)26-18(25)21-13-10-11-24(12-13)17-9-8-16(22-23-17)14-6-4-5-7-15(14)20/h4-9,13H,10-12H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBNEXLWCFMHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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